1-((5-chloro-2-methoxyphenyl)sulfonyl)-2-methyl-1H-benzo[d]imidazole
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Description
Molecular Structure Analysis
The benzo[d]imidazole core of the molecule is planar due to the conjugated double bonds. The sulfonyl group is likely to be in a trigonal planar geometry, and the phenyl ring attached to it is likely to be planar as well .Chemical Reactions Analysis
Benzo[d]imidazoles can participate in various reactions due to the presence of the imidazole ring. They can act as nucleophiles in reactions with electrophiles, or as bases in reactions with acids . The sulfonyl group can potentially be reduced to a sulfide, or it can be displaced in reactions with nucleophiles.Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific functional groups present. Benzo[d]imidazoles are typically crystalline solids. The presence of the sulfonyl group might increase the polarity and hence the solubility of the compound in polar solvents .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)sulfonyl-2-methylbenzimidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3S/c1-10-17-12-5-3-4-6-13(12)18(10)22(19,20)15-9-11(16)7-8-14(15)21-2/h3-9H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAQGJMNVGSIDZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1S(=O)(=O)C3=C(C=CC(=C3)Cl)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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